Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate
Description
Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a trifluoromethyl group at position 2, a nitro group at position 4, and a fluorine atom at position 5 on the benzoate ring. This compound is of interest in agrochemical and pharmaceutical research due to the electronic and steric effects imparted by its substituents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group serves as a strong electron-withdrawing moiety, influencing reactivity in synthetic pathways .
Properties
Molecular Formula |
C9H5F4NO4 |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5F4NO4/c1-18-8(15)4-2-6(10)7(14(16)17)3-5(4)9(11,12)13/h2-3H,1H3 |
InChI Key |
JGDCNDARQQSFBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 5-fluoro-2-(trifluoromethyl)benzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.
-
Basic Hydrolysis :
Treatment with aqueous NaOH or KOH converts the ester to the carboxylate salt, which is acidified to isolate 5-fluoro-4-nitro-2-(trifluoromethyl)benzoic acid.
Reaction Conditions : -
Acidic Hydrolysis :
Sulfuric acid in methanol facilitates alcoholysis, but prolonged exposure under strong acidic conditions can lead to decarboxylation or side reactions .
Reduction of the Nitro Group
The nitro group at position 4 is susceptible to reduction, producing amine derivatives that are valuable for further functionalization.
-
Catalytic Hydrogenation :
Using H<sub>2</sub> and Pd/C under mild conditions selectively reduces the nitro group to an amine without affecting the ester or trifluoromethyl groups.
Reaction Conditions :-
Pressure: 1–3 atm H<sub>2</sub>
-
Temperature: 25–50°C
-
-
Chemical Reduction :
Iron powder with ammonium chloride in aqueous or alcoholic solvents provides an economical alternative .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring facilitates NAS at positions activated by the nitro and trifluoromethyl groups.
-
Fluorine Displacement :
The fluorine at position 5 can be replaced by nucleophiles (e.g., amines, alkoxides) under mild conditions .
Example :
Reaction with piperazine in DMF at 60°C yields substituted aniline derivatives. -
Nitro Group Participation :
The nitro group directs incoming nucleophiles to the ortho and para positions, though steric hindrance from the trifluoromethyl group limits reactivity at position 2.
Transesterification
The methyl ester can be exchanged with other alcohols under acidic or basic catalysis, enabling the synthesis of diverse ester derivatives.
-
Acid-Catalyzed Transesterification :
Methanol or ethanol with catalytic H<sub>2</sub>SO<sub>4</sub> at reflux replaces the methyl group with higher alkyl chains .
Electrophilic Substitution
-
Nitration :
Further nitration with fuming HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 100°C introduces a second nitro group, though regioselectivity is poor due to competing directing effects .
Key Stability Considerations
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate has a molecular formula of and a molecular weight of 267.13 g/mol. The compound features a benzoate structure with functional groups that include a fluoro group, a nitro group, and a trifluoromethyl group. These groups contribute to its unique reactivity and potential applications in organic synthesis and material science .
Pharmaceutical Applications
-
Precursor for Drug Synthesis :
- This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its structural characteristics allow it to participate in reactions that yield pharmacologically relevant substances .
- The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, potentially leading to therapeutic effects.
-
Enhancement of Lipophilicity :
- The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for improving membrane permeability and bioavailability in drug formulations. This property is particularly valuable in the design of drugs aimed at targeting specific biological pathways.
- Case Studies :
Agrochemical Applications
This compound may also find applications in agrochemicals due to its structural properties:
-
Pesticide Development :
- The compound's unique functional groups can be exploited to develop novel pesticides that are effective against a range of agricultural pests while minimizing environmental impact.
-
Herbicide Formulation :
- Similar compounds with trifluoromethyl groups have been studied for their herbicidal properties, indicating potential applications for this compound in this area as well.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate is largely dependent on its functional groups. The nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atoms can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoate Esters
Methyl 5-nitro-2-(trifluoromethyl)benzoate (CAS 1214328-90-1)
- Structural Differences : Lacks the fluorine atom at position 5 compared to the target compound.
- Similarity Score : 0.93 (based on functional group alignment) .
Methyl 3-amino-5-(trifluoromethyl)benzoate (CAS 22235-25-2)
- Structural Differences: Features an amino group at position 3 instead of a nitro group at position 3.
- Impact: The amino group introduces nucleophilic character, making this compound more reactive in coupling reactions compared to the nitro-containing target compound.
- Applications : Used as a precursor in pharmaceutical synthesis .
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate (CAS 2007915-72-0)
- Structural Differences : Substitutes the nitro group with bromine at position 5 and shifts the fluorine to position 2.
- Impact : Bromine acts as a leaving group, enabling nucleophilic aromatic substitution, whereas the nitro group in the target compound directs electrophilic attacks.
- Synthetic Utility : Valued in cross-coupling reactions for agrochemical intermediates .
Nitro- and Trifluoromethyl-Substituted Benzoic Acids
5-Nitro-2-(trifluoromethyl)benzoic Acid (CAS 847547-06-2)
- Structural Differences : Replaces the methyl ester with a carboxylic acid group.
- Impact : The carboxylic acid enhances water solubility but reduces bioavailability due to ionization at physiological pH.
- Similarity Score : 1.00 (highest alignment due to identical nitro and trifluoromethyl positions) .
3-Nitro-4-(trifluoromethyl)benzoic Acid (CAS 116965-16-3)
- Structural Differences : Positions the nitro group at position 3 and trifluoromethyl at position 4.
- Impact : Alters the electronic profile, reducing the compound’s acidity compared to the target ester.
- Applications : Explored in herbicide formulations .
Biological Activity
Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate is a compound characterized by a unique arrangement of functional groups, including a fluoro group, a nitro group, and a trifluoromethyl group. This structural complexity contributes to its potential biological activities and applications in pharmaceuticals and agrochemicals.
The molecular formula of this compound is CHFNO, with a molecular weight of 267.13 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may improve its membrane permeability and bioavailability in pharmaceutical contexts .
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 267.13 g/mol |
| Functional Groups | Fluoro, Nitro, Trifluoromethyl |
Anticancer Potential
Recent research has highlighted the importance of trifluoromethylated compounds in cancer treatment. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against cancer cell lines due to improved binding affinity and specificity towards biological targets . this compound's structure suggests it could exhibit similar properties, although direct studies are necessary to confirm this.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the introduction of fluorine and trifluoromethyl groups can significantly alter the biological activity of benzoate derivatives. For example, compounds with these substituents have been found to inhibit specific enzymes or receptors associated with cancer progression . The presence of both a fluoro and nitro group may synergistically enhance these effects.
Case Studies and Research Findings
- Anticancer Activity : A study on meta-trifluoromethylbenzoic acid derivatives showed promising results in inhibiting cancer cell proliferation. The incorporation of trifluoromethyl groups was critical for enhancing anticancer activity, suggesting that this compound could similarly affect cancer cell lines .
- Pharmacological Applications : Research indicates that compounds with similar structural features are being explored for their potential as antiandrogens in prostate cancer treatments. The mechanism involves binding to androgen receptors and inhibiting their activity, which could be relevant for this compound as well .
Q & A
Q. What synthetic routes are commonly employed to prepare Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate, and how do nitro/fluoro substituents influence reaction conditions?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or esterification reactions. For example, methyl 2-fluoro-4-(trifluoromethyl)benzoate derivatives can undergo nitration at specific positions using mixed acids (HNO₃/H₂SO₄), with temperature control (0–5°C) to avoid over-nitration. The electron-withdrawing trifluoromethyl group directs nitration to the para position relative to itself, while the fluoro substituent stabilizes intermediates . Key steps include:
- Substituent Reactivity : Nitro groups require careful handling due to their potential for explosive side reactions. Fluorine’s strong electronegativity increases the electrophilicity of adjacent carbons, facilitating SNAr reactions .
- Example Protocol : A benzene solution of 2-chloro-4-fluoro-5-nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) and dimethylformamide (DMF) as a catalyst to form the acyl chloride intermediate, followed by esterification with methanol .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹⁹F NMR : Distinct signals for fluorine atoms in the trifluoromethyl (-CF₃, ~-60 to -65 ppm) and aromatic fluorine (-F, ~-110 ppm) groups. Splitting patterns confirm substitution positions .
- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O stretch), 1530 cm⁻¹ (nitro group), and 1120 cm⁻¹ (C-F stretch) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the theoretical molecular weight (C₁₀H₆F₄NO₄: ~296.1 g/mol). Fragmentation patterns include loss of -NO₂ (46 amu) and -COOCH₃ (59 amu) .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
Methodological Answer:
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., -CF₃, -NO₂) affect the regioselectivity of subsequent reactions (e.g., reduction, nucleophilic substitution)?
Methodological Answer:
- Reduction of Nitro Groups : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ selectively reduces the nitro group to -NH₂. The -CF₃ group stabilizes the transition state, accelerating reduction .
- Nucleophilic Substitution : The -CF₃ group deactivates the ring, making meta positions more reactive. For example, hydrolysis of the ester under basic conditions (NaOH/MeOH) yields the carboxylic acid, with the reaction rate influenced by the trifluoromethyl group’s inductive effect .
Q. What strategies optimize the synthesis of derivatives for medicinal chemistry applications (e.g., amide coupling, Suzuki-Miyaura cross-coupling)?
Methodological Answer:
- Amide Coupling : Use EDCI/HOBt to couple the hydrolyzed benzoic acid derivative with amines. The -CF₃ group enhances electrophilicity, improving coupling efficiency .
- Suzuki-Miyaura Cross-Coupling : Replace the fluoro or nitro group with a boronate ester. Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12h) facilitate aryl-aryl bond formation. The nitro group must be reduced beforehand to avoid side reactions .
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological activity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group’s LUMO (-1.5 eV) suggests reactivity toward nucleophiles .
- Molecular Docking : Simulate interactions with biological targets (e.g., sodium channels). The trifluoromethyl group’s hydrophobicity enhances binding to lipophilic pockets, as seen in NaV1.8 inhibitor studies .
Q. What analytical challenges arise in quantifying trace impurities (e.g., de-fluorinated byproducts) during scale-up?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate impurities. Detect de-fluorinated products (e.g., loss of 19 amu) via MRM transitions .
- Limitations : Fluorinated byproducts may co-elute with the parent compound; ion suppression in MS requires optimization of ionization parameters (e.g., ESI voltage) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points or spectral How to validate authenticity?
Methodological Answer: Cross-reference with high-purity commercial standards (if available) or synthesize via independent routes. For example, discrepancies in ¹H NMR shifts (~0.1–0.3 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
